BML-190

Vue d'ensemble

Description

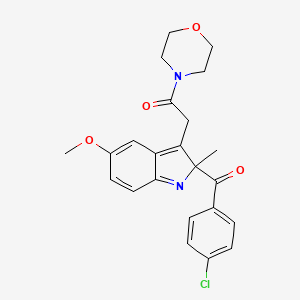

2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-1-(4-morpholinyl)ethanone is a N-acylindole.

Applications De Recherche Scientifique

Agoniste inverse sélectif de CB2

BML-190 agit comme un agoniste inverse sélectif de CB2, ce qui signifie qu'il se lie au récepteur cannabinoïde de type 2 (CB2) et induit une réponse opposée à celle d'un agoniste . Cette propriété est utilisée dans la recherche pour comprendre le rôle des récepteurs CB2 dans divers processus physiologiques.

Recherche sur la neuroinflammation

En raison de son action sur les récepteurs CB2, this compound est utilisé pour étudier les processus neuro-inflammatoires. Il a été démontré qu'il réduisait la sécrétion de cytokines et la neurotoxicité dans les cellules monocytaires humaines, ce qui est important pour comprendre et potentiellement traiter les maladies neurodégénératives .

Prolifération des cellules cancéreuses

This compound a été impliqué dans la suppression des récepteurs du facteur de croissance nerveuse et des récepteurs de la prolactine, conduisant à l'inhibition de la prolifération des cellules cancéreuses du sein et de la prostate. Cette application est cruciale pour développer de nouvelles stratégies thérapeutiques contre ces types de cancers .

Recherche sur les cellules de la moelle osseuse

La recherche a indiqué que les cannabinoïdes comme this compound peuvent stimuler la formation de colonies fibroblastiques par les cellules de la moelle osseuse indirectement via les récepteurs CB2. Cette application est importante pour comprendre le fonctionnement de la moelle osseuse et les effets thérapeutiques potentiels des cannabinoïdes sur la santé osseuse .

Activité antifongique

This compound régule négativement la synthèse du chitosane via la voie de l'AMP cyclique/protéine kinase A1 dans Cryptococcus neoformans, un champignon qui peut causer une méningo-encéphalite fatale. Cette application est importante pour développer de nouvelles thérapies antifongiques .

Recherche sur les analgésiques

En tant que dérivé du médicament anti-inflammatoire non stéroïdien (AINS) indométhacine, l'activité biologique unique de this compound par rapport à son composé parent offre une voie de recherche pour développer de nouveaux analgésiques avec potentiellement moins d'effets secondaires .

Études pharmacologiques

L'activité contestée de this compound, certaines sources le désignant comme un agoniste de CB2 plutôt qu'un agoniste inverse, met en évidence la nécessité de davantage de recherches. Cette divergence peut refléter des effets différents dans divers tissus, faisant de this compound un sujet d'intérêt dans les études pharmacologiques pour clarifier sa classification et ses effets .

Mécanisme D'action

Target of Action

BML-190 is a potent and selective ligand for the CB2 receptor , a type of cannabinoid receptor . The Ki values for CB2 and CB1 receptors are 435 nM and > 2 μM, respectively . This indicates that this compound has a higher affinity for the CB2 receptor, making it the primary target of action .

Mode of Action

This compound acts as an inverse agonist at the CB2 receptor . This means that it binds to the CB2 receptor and induces a response opposite to that of an agonist. It’s worth noting that some sources refer to this compound as a CB2 agonist rather than an inverse agonist . This discrepancy may reflect an error in classification or it may indicate that this compound produces different effects in different tissues .

Biochemical Pathways

This compound’s interaction with the CB2 receptor leads to signaling via cAMP and inositol phosphates . In the context of the fungus Cryptococcus neoformans, this compound has been shown to negatively regulate chitosan synthesis via the cAMP/PKA1 pathway . This results in an intracellular accumulation of cAMP, which in turn results in decreased chitosan .

Pharmacokinetics

The pharmacokinetics of this compound involve several phase one metabolic pathways . These include the loss of the p-chlorobenzyl group, hydroxylation on the indole or on the morpholine ring, morpholinyl ring opening, and demethylation of the methoxyl group on the indole ring . These metabolic processes can affect the bioavailability of this compound, but more research is needed to fully understand these effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, this compound has been shown to reduce the toxicity of culture supernatants to SH-SY5Y human neuroblastoma cells . It also diminishes LPS-induced NO and IL-6 production in a concentration-dependent manner .

Analyse Biochimique

Biochemical Properties

Indomethacin morpholinylamide interacts with the human cannabinoid CB2 receptor . It potentiates the forskolin-stimulated accumulation of cAMP in HEK-293 cells stably expressing the human CB2 receptor .

Cellular Effects

Indomethacin morpholinylamide has been found to negatively regulate chitosan synthesis via the cyclic AMP/Protein Kinase A1 pathway in Cryptococcus neoformans . It likely targets the C. neoformans G-protein-coupled receptor Gpr4 and contributes to an intracellular accumulation of cAMP that results in decreased chitosan .

Molecular Mechanism

The molecular mechanism of Indomethacin morpholinylamide involves its action as an inverse agonist of the human cannabinoid CB2 receptor . It binds to both CB1 and CB2 receptors . In HEK-293 cells expressing the human CB2 receptor, Indomethacin morpholinylamide potentiates the forskolin-stimulated accumulation of cAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, Indomethacin morpholinylamide has been shown to cause an increase in intracellular cAMP from wild-type cells, but not the gpr4∆ strain .

Metabolic Pathways

Indomethacin morpholinylamide undergoes metabolism in rat liver microsomes, yielding at least 15 metabolic products . The major phase one metabolic pathways include loss of the p-chlorobenzyl group, hydroxylation on the indole or on the morpholine ring, morpholinyl ring opening, and demethylation of the methoxyl group on the indole ring .

Propriétés

IUPAC Name |

2-[2-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4/c1-23(22(28)15-3-5-16(24)6-4-15)19(14-21(27)26-9-11-30-12-10-26)18-13-17(29-2)7-8-20(18)25-23/h3-8,13H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKFHWWAUUITQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C2C=C(C=CC2=N1)OC)CC(=O)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951230 | |

| Record name | 4-((2-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-32-2 | |

| Record name | Morpholine, 4-((2-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BML-190 in Cryptococcus neoformans?

A1: this compound likely targets the G-protein coupled receptor Gpr4 in C. neoformans. [] This interaction influences the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway, leading to an intracellular accumulation of cAMP. This ultimately results in decreased chitosan production, a critical component of the fungal cell wall. [, , ]

Q2: Why is chitosan production important for Cryptococcus neoformans?

A2: Chitosan is a crucial component of the Cryptococcus neoformans cell wall, which provides protection from the environment. Studies have shown that chitosan is essential for the survival of this fungus within a mammalian host. [, ] Disrupting chitosan biosynthesis can therefore weaken the fungus and impact its virulence.

Q3: How was this compound discovered to impact chitosan production?

A3: Researchers developed a novel flow cytometry-based screening method to identify compounds that inhibit chitosan production in C. neoformans. [, ] They screened a library of compounds with known biological activities and identified this compound as a potential hit. This finding was then confirmed using alternative methods to measure chitosan levels. [, ]

Q4: What is the significance of identifying compounds like this compound that affect chitosan production?

A4: Cryptococcus neoformans infections can be fatal, particularly in individuals with compromised immune systems. [, ] Current antifungal treatments have limitations, highlighting the urgent need for new therapeutic targets and drugs. As chitosan is essential for C. neoformans survival within the host, compounds like this compound that interfere with its production could lead to the development of novel antifungal therapies. [, ]

Q5: Are there any other known activities of this compound?

A5: Yes, this compound is known to act as an inverse agonist of the peripheral cannabinoid receptor type 2 (CB2) in mammals. [] This activity is distinct from its effect on chitosan production in C. neoformans and highlights its potential to interact with different biological pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.